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Compound of Interest

Compound Name: Apatorsen

Cat. No.: B10776375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Apatorsen (OGX-427) is an investigational antisense oligonucleotide designed to inhibit the

production of Heat Shock Protein 27 (Hsp27). Elevated levels of Hsp27 are implicated in

treatment resistance and poor prognosis in various cancers by promoting cell survival and

interfering with apoptosis. This guide provides a comprehensive analysis of the long-term

efficacy and safety of Apatorsen, comparing its performance with alternative treatments in

metastatic castration-resistant prostate cancer (mCRPC) and platinum-resistant metastatic

urothelial carcinoma (mUC).

Mechanism of Action: Targeting Hsp27
Apatorsen is a second-generation antisense drug that specifically binds to the mRNA of

Hsp27, leading to its degradation and a subsequent decrease in Hsp27 protein levels.[1] This

reduction in Hsp27 is intended to induce apoptosis in cancer cells and sensitize them to the

effects of cytotoxic chemotherapy.[1]
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Caption: Apatorsen's mechanism of action targeting Hsp27 mRNA.

Clinical Efficacy and Safety of Apatorsen
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The clinical development of Apatorsen has focused on its potential in combination with

standard-of-care chemotherapies. Below is a summary of key clinical trial data.

Metastatic Castration-Resistant Prostate Cancer
(mCRPC)
A randomized phase 2 clinical trial evaluated the efficacy and safety of Apatorsen in

combination with prednisone versus prednisone alone in patients with mCRPC.

Table 1: Efficacy and Safety of Apatorsen in mCRPC

Outcome Measure
Apatorsen +
Prednisone (n=36)

Prednisone Alone
(n=38)

p-value

Efficacy

No Disease

Progression at 12

weeks

50% (95% CI: 32.9%,

67.1%)

42% (95% CI: 26.3%,

59.2%)
0.33[2]

PSA Decline ≥50% 47% 24% 0.04[2]

Median Duration of

PSA Response

24.1 weeks (95% CI:

12.0, 52)

14.0 weeks (95% CI:

4.0, 44.4)
N/A[2]

Safety

Most Common

Adverse Event

Infusion reactions

(77%)
N/A N/A[2]

Platinum-Resistant Metastatic Urothelial Carcinoma
(mUC)
The Borealis-2 trial, a randomized phase 2 study, assessed Apatorsen in combination with

docetaxel versus docetaxel alone in patients with platinum-resistant mUC.

Table 2: Efficacy and Safety of Apatorsen in mUC (Borealis-2 Trial)
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Outcome Measure
Apatorsen +
Docetaxel (n=99)

Docetaxel Alone
(n=101)

Hazard Ratio (HR) /
p-value

Efficacy

Median Overall

Survival (OS)
6.4 months 5.9 months

HR: 0.80 (80% CI:

0.65-0.98),

p=0.0784[3][4]

Safety

Increased Incidence

of

Sepsis, Urinary tract

infections
N/A N/A

Comparison with Alternative Treatments
Metastatic Castration-Resistant Prostate Cancer
(mCRPC)
The treatment landscape for mCRPC has evolved significantly. While the Apatorsen phase 2

trial used prednisone as a comparator, current standard-of-care and alternative options offer

different efficacy and safety profiles.

Table 3: Comparison of Apatorsen with Standard mCRPC Treatments
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Treatment
Mechanism of
Action

Key Efficacy
Outcomes

Common Adverse
Events

Apatorsen +

Prednisone

Hsp27 antisense

inhibitor

47% PSA decline

≥50%[2]
Infusion reactions[2]

Docetaxel +

Prednisone
Microtubule inhibitor

Improved overall

survival[5]

Neutropenia, fatigue,

nausea

Abiraterone Acetate +

Prednisone

Androgen synthesis

inhibitor

Improved overall

survival

Fatigue, joint swelling,

hypertension

Enzalutamide
Androgen receptor

inhibitor

Improved overall

survival

Fatigue, back pain,

hot flashes

Radium-223
Alpha-emitting

radiopharmaceutical

Improved overall

survival in patients

with bone metastases

Nausea, diarrhea,

vomiting, peripheral

edema

Platinum-Resistant Metastatic Urothelial Carcinoma
(mUC)
For patients with mUC who have progressed after platinum-based chemotherapy, several

treatment options are available.

Table 4: Comparison of Apatorsen with Second-Line Treatments for mUC
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Treatment
Mechanism of
Action

Key Efficacy
Outcomes

Common Adverse
Events

Apatorsen +

Docetaxel

Hsp27 antisense

inhibitor + Microtubule

inhibitor

Median OS: 6.4

months[3]

Sepsis, urinary tract

infections

Pembrolizumab PD-1 inhibitor
Median OS: 10.3

months[6]

Fatigue, pruritus,

decreased appetite,

rash

Atezolizumab PD-L1 inhibitor
Objective Response

Rate: ~15%

Fatigue, decreased

appetite, nausea

Enfortumab vedotin

Nectin-4-directed

antibody-drug

conjugate

Objective Response

Rate: ~44%

Rash, fatigue,

peripheral neuropathy,

alopecia

Sacituzumab

govitecan

Trop-2-directed

antibody-drug

conjugate

Objective Response

Rate: ~27%

Neutropenia, nausea,

diarrhea, fatigue

Experimental Protocols
Randomized Phase 2 Study in mCRPC

Patient Population: Patients with metastatic castration-resistant prostate cancer.

Intervention: Intravenous Apatorsen (3 loading doses of 600 mg followed by weekly 1000

mg doses) with oral prednisone (5 mg twice daily).[2]

Comparator: Oral prednisone (5 mg twice daily).[2]

Primary Endpoint: Disease progression at 12 weeks.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.289
https://www.droracle.ai/articles/429279/second-line-therapy-for-metastatic-urothelial-carcinoma-after-gemcitabine-and-cisplatinum
https://www.benchchem.com/product/b10776375?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29250742/
https://pubmed.ncbi.nlm.nih.gov/29250742/
https://pubmed.ncbi.nlm.nih.gov/29250742/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mCRPC Phase 2 Trial Workflow

Patient Screening
(mCRPC) Randomization (1:1)

Apatorsen + Prednisone

Prednisone Alone

Treatment Period Follow-up for
Disease Progression

Primary Endpoint Analysis
(Progression at 12 weeks)

Click to download full resolution via product page

Caption: Workflow of the randomized phase 2 trial of Apatorsen in mCRPC.

Borealis-2: Randomized Phase 2 Study in mUC
Patient Population: Patients with metastatic urothelial carcinoma who had progressed after

at least one prior platinum-based therapy.

Intervention: Apatorsen (three 600 mg loading doses followed by weekly doses) plus

docetaxel (75 mg/m² every 21 days).

Comparator: Docetaxel (75 mg/m² every 21 days) alone.

Primary Endpoint: Overall survival.[3]

Conclusion
Apatorsen, through its unique mechanism of targeting Hsp27, has shown some clinical activity

in mCRPC and mUC. In mCRPC, while not significantly delaying disease progression at 12

weeks, it did demonstrate a notable increase in PSA response when combined with

prednisone.[2] In platinum-resistant mUC, the addition of Apatorsen to docetaxel resulted in a

modest, albeit not statistically significant, improvement in overall survival.[3]

However, when compared to the current standard of care and other emerging therapies, the

long-term efficacy of Apatorsen appears limited. The advancements in immunotherapy and

targeted therapies have raised the bar for efficacy in both mCRPC and mUC. The safety profile

of Apatorsen is generally manageable, with infusion reactions being the most common
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adverse event.[2] Further research would be necessary to identify specific patient populations

that may derive a more substantial benefit from Hsp27 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10776375?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

